1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene
Description
1-[(1-Aminopropan-2-yl)oxy]-4-bromobenzene (C₉H₁₂BrNO) is a brominated aromatic ether featuring a para-substituted bromine atom on the benzene ring and an ether-linked 1-aminopropan-2-yl group. Its structure includes a secondary amine (-NH₂) on the propan-2-yl chain, which confers unique reactivity and solubility characteristics. The compound is characterized by the SMILES string CC(CN)OC1=CC=C(C=C1)Br and InChIKey ZGLQWIALATZXIJ-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-(4-bromophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLQWIALATZXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and advanced purification techniques to achieve the desired product specifications .
Chemical Reactions Analysis
1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide, resulting in the replacement of the bromine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene has several scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme interactions and cellular processes.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development and its potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in materials science and engineering.
Mechanism of Action
The mechanism of action of 1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Variations: Ether vs. Thioether
Key Findings :
- Thioether analogs (e.g., 1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene) exhibit distinct electronic properties due to sulfur’s larger atomic radius and lower electronegativity, which may influence their stability in oxidative environments .
Halogen and Positional Isomerism
Key Findings :
Functional Group Analogues
Key Findings :
- Azide-containing derivatives (e.g., 1-(Azidomethyl)-4-bromobenzene) are critical for Huisgen cycloaddition but require careful handling due to their instability .
Physicochemical and Spectral Properties
- Solubility: The amino group in 1-[(1-Aminopropan-2-yl)oxy]-4-bromobenzene likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-amino analogs like 1-(Benzyloxy)-4-bromobenzene, which are more lipophilic .
- Spectral Data: ¹H NMR: Expected signals include a singlet for the aromatic bromine (δ 7.3–7.5 ppm) and multiplet peaks for the aminopropan-2-yl group (δ 1.2–3.0 ppm), consistent with analogs in and . FT-IR: A strong absorption band near 3300 cm⁻¹ (N-H stretch) distinguishes the target compound from non-amino analogs .
Biological Activity
1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features, which include a bromobenzene moiety and an aminopropan-2-ol group. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: Approximately 246.17 g/mol
- CAS Number: Not specifically listed, but related compounds can provide context.
- Solubility: Soluble in organic solvents; further studies are needed to determine aqueous solubility.
Mechanisms of Biological Activity
1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene exhibits biological activity through several mechanisms:
- Reactivity with Biomolecules: The bromine atom on the benzene ring enhances nucleophilic substitution reactions, allowing for interactions with various biomolecules such as proteins and enzymes.
- Enzyme Interaction: Preliminary data suggest that the compound may influence biochemical pathways by interacting with specific enzymes, potentially leading to altered metabolic processes .
Case Study: Microbial Metabolism
Research involving microbial metabolism has shown that compounds similar to 1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene can be metabolized by strains such as Pseudomonas putida. This metabolism involves conversion to propionaldehyde and propionate, indicating potential pathways for biotransformation that could be relevant for pharmacokinetics in humans .
Protein Kinase Inhibition Studies
Related compounds have been investigated for their ability to inhibit protein kinases. For instance, studies on similar structures have demonstrated selective inhibition of Janus Kinase (JAK), which is crucial for cytokine signaling involved in immune responses. Such findings suggest that 1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene could possess similar inhibitory effects, warranting further exploration in therapeutic contexts .
Comparative Analysis with Related Compounds
To understand the unique biological activity of 1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene, it is beneficial to compare it with structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Bromobenzenesulfonic acid | 13025-78-8 | Contains a sulfonic acid group; used in dyes |
| 2-Aminoethanethiol | 60-24-2 | Involved in biochemistry; contains an amino group |
| Thiophenol | 108-98-5 | A simple thiol; used as a reagent |
| Benzylamine | 100-46-9 | An amine derivative; used in organic synthesis |
This table illustrates how the presence of specific functional groups can influence biological activity and applications in drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
